molecular formula C15H11ClO4 B3052505 2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid CAS No. 42017-94-7

2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid

Cat. No.: B3052505
CAS No.: 42017-94-7
M. Wt: 290.7 g/mol
InChI Key: VXEQLPQDVNSOPB-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is an organic compound with the molecular formula C15H11ClO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzoyl group and a phenoxyacetic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipid transport, contributing to its hypolipidemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is unique due to its specific structural features, such as the presence of a chlorobenzoyl group, which imparts distinct chemical and biological properties. Its ability to activate PPARα and regulate lipid metabolism makes it a valuable compound in the study of metabolic disorders .

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)15(19)11-3-7-13(8-4-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQLPQDVNSOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962160
Record name [4-(4-Chlorobenzoyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42017-94-7
Record name Acetic acid, (4-(4-chlorobenzoyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Chlorobenzoyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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